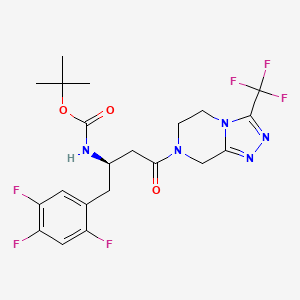

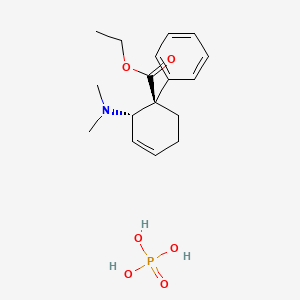

![molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5](/img/structure/B585198.png)

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sigma Ligand Affinity and Selectivity

Research into compounds related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has demonstrated their potential as sigma ligands, substances that may bind to sigma receptors, which are involved in various neurological processes. Studies have shown that variations in the structure of spiro[isobenzofuran-1(3H),4'-piperidines] can significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These findings indicate the importance of the N-substituent and other structural factors in determining the compounds' interaction with sigma receptors, potentially guiding the development of selective sigma 2 ligands with applications in neurological research and drug development (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

The chemical's structure has also been explored for its potential as a central nervous system (CNS) agent. By synthesizing derivatives of spiro[isobenzofuran-1(3H),4'-piperidines], researchers have investigated their efficacy in producing antidepressant-like effects, marked by inhibition of tetrabenazine-induced ptosis, a property shared by most antidepressants. This research avenue explores the therapeutic potential of such compounds in treating CNS disorders, highlighting the role of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety in enhancing antitetrabenazine activity, which is crucial for their CNS activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Spiro-substituted piperidines, including derivatives of 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have been identified as promising leads for novel neurokinin receptor antagonists. The structure-activity relationship (SAR) studies of these compounds have contributed to the identification of new molecules with potent inhibitory activity against neurokinin receptors, which play pivotal roles in various physiological and pathological processes. Such antagonists have potential therapeutic applications in treating respiratory conditions and other diseases influenced by neurokinin receptor activity (Kubota et al., 1998).

Histamine H3 Receptor Inverse Agonists

Research into spiro-isobenzofuranones, closely related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has led to the discovery of potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These findings are significant in the quest for new treatments for neurological disorders, as the H3 receptor plays a crucial role in modulating neurotransmitter release in the brain. The development of these inverse agonists opens new pathways for therapeutic interventions in diseases associated with dysregulated neurotransmitter activity (Jitsuoka et al., 2008).

作用機序

References:

- 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride

- One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation Reaction of Ninhydrin with Amino-naphthoquinones. ACS Omega, 2020, 5, 37, 23660–23665. DOI: 10.1021/acsomega.0c01934

- Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl Derivatives as High-Affinity Probes for σ Receptors. Journal of Medicinal Chemistry. Link

特性

IUPAC Name |

6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTOHWXQKHYBLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693455 |

Source

|

| Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

CAS RN |

920023-36-5 |

Source

|

| Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)

![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)